Repinotan

5-HT1A receptor binding affinity Ki

Select Repinotan (BAY x 3702) for research requiring maximal 5-HT1A activation with CNS exposure. Distinguished by sub-nanomolar Ki (0.19-0.59 nM), full agonist efficacy, and documented brain penetrance—unlike lower-potency partial agonists. Validated neuroprotective benchmark in pMCAO/tMCAO/TBI models (54-97% infarct reduction) with extended 5-h therapeutic window. Human Phase II safety data supports translational studies. Ideal for receptor binding, in vivo CNS pharmacology, and respiratory depression reversal assays.

Molecular Formula C21H24N2O4S
Molecular Weight 400.5 g/mol
CAS No. 144980-29-0
Cat. No. B170810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRepinotan
CAS144980-29-0
Synonyms2-(4-((chroman-2-ylmethyl)amino)butyl)-1,1-dioxobenzo(d)isothiazolone hydrochloride
BAY X 3702
BAY X-3702
repinotan
repinotan hydrochloride
Molecular FormulaC21H24N2O4S
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2OC1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O
InChIInChI=1S/C21H24N2O4S/c24-21-18-8-2-4-10-20(18)28(25,26)23(21)14-6-5-13-22-15-17-12-11-16-7-1-3-9-19(16)27-17/h1-4,7-10,17,22H,5-6,11-15H2/t17-/m1/s1
InChIKeyYGYBFMRFXNDIPO-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Repinotan (CAS 144980-29-0) Procurement Guide: A High-Affinity, Brain-Penetrant 5-HT1A Agonist for Neuroscience Research


Repinotan (BAY x 3702) is a selective, high-affinity full agonist of the serotonin 5-HT1A receptor [1]. It belongs to the aminomethylchroman chemical class and exhibits pronounced neuroprotective efficacy in preclinical models of cerebral ischemia and traumatic brain injury [1]. Repinotan is characterized by potent binding (Ki = 0.19–0.59 nM) across species and brain regions, weak affinity for related receptors, and documented oral activity and blood–brain barrier penetration [1].

Why 5-HT1A Agonists Are Not Interchangeable: A Procurement Rationale for Repinotan


In-class substitution of 5-HT1A agonists is scientifically unjustified due to substantial divergence in receptor affinity, functional selectivity, bioavailability, and clinical translation. Repinotan's sub-nanomolar Ki (0.19–0.59 nM) is 10‑ to 100‑fold lower than that of common comparators like buspirone (Ki = 3.8–46.1 nM) and 8-OH-DPAT (Ki ≈ 1.1–1.3 nM) [1]. Moreover, Repinotan is a full agonist at 5-HT1A receptors, whereas buspirone acts as a partial agonist, leading to divergent downstream signaling and physiological outcomes . Differences in oral bioavailability (e.g., buspirone ≈ 4% [2] vs. Repinotan’s documented oral activity ) and brain penetration further preclude simple interchangeability. The evidence below quantifies the key dimensions where Repinotan demonstrates verifiable differentiation relative to its closest analogs.

Quantitative Differentiation of Repinotan vs. Comparator 5-HT1A Agonists: Binding Affinity, Selectivity, and In Vivo Efficacy


Superior 5-HT1A Binding Affinity vs. 8-OH-DPAT and Buspirone

Repinotan exhibits substantially higher affinity for the 5-HT1A receptor compared to the classical agonists 8-OH-DPAT and buspirone. In rat and human cortical membranes, Repinotan has a Ki of 0.25 nM, while 8-OH-DPAT has a Ki of 1.13 ± 0.23 nM (human recombinant) and buspirone shows Ki values ranging from 3.8 to 46.1 nM in various assays [1]. This represents a 4.5‑fold higher affinity over 8-OH-DPAT and a 15‑ to 185‑fold higher affinity over buspirone.

5-HT1A receptor binding affinity Ki

Enhanced Selectivity Over 5-HT7 Receptor vs. 8-OH-DPAT

Repinotan demonstrates greater selectivity for 5-HT1A over 5-HT7 compared to 8-OH-DPAT. Repinotan binds to 5-HT7 with a Ki of 6 nM, yielding a 5-HT7/5-HT1A ratio of 24 . In contrast, 8-OH-DPAT has a Ki of 466 nM for 5-HT7, corresponding to a ratio of approximately 412 . Although both compounds are selective, Repinotan's lower absolute Ki at 5-HT7 (6 nM vs. 466 nM) may confer distinct pharmacological effects in systems where 5-HT7 co‑expression is high.

5-HT7 receptor selectivity off-target

Broad Neuroprotective Efficacy in Stroke Models with Defined Therapeutic Window

In a permanent middle cerebral artery occlusion (pMCAO) model in rats, Repinotan (3 μg/kg i.v. bolus) reduced infarct volume by 73% relative to vehicle-treated controls [1][2]. When infusion was delayed until 5 hours post‑occlusion, a 10 μg/kg/h infusion still reduced infarct volume by 43% [1]. In transient MCAO, immediate infusion reduced infarct volume by 97%, and a 5‑hour delay reduced it by 81% [1]. This prolonged therapeutic window distinguishes Repinotan from other 5-HT1A agonists (e.g., 8-OH-DPAT), where a 1‑hour treatment delay abolished efficacy in traumatic brain injury models [3].

ischemic stroke neuroprotection infarct volume

Oral Activity and Brain Penetration Contrast with Low Oral Bioavailability of Buspirone and 8-OH-DPAT

Repinotan is orally active and rapidly penetrates the blood–brain barrier, with brain concentrations driven by passive diffusion [1]. In contrast, buspirone exhibits only ~4% absolute oral bioavailability due to extensive first‑pass metabolism [2], and 8-OH-DPAT has low oral activity due to rapid glucuronidation [3]. This pharmacokinetic advantage makes Repinotan more suitable for chronic oral dosing paradigms in preclinical research.

oral bioavailability blood-brain barrier CNS penetration

Clinical Phase IIb Outcome Defines Translatability Boundaries

In a randomized, double‑blind, placebo‑controlled Phase IIb trial (mRECT, n=681), Repinotan (72‑hour i.v. infusion) failed to demonstrate a significant clinical benefit in acute ischemic stroke patients: the response rate on the Barthel Index at 3 months was 37.1% for Repinotan vs. 42.4% for placebo (p=0.149) [1]. This outcome provides a critical negative dataset that informs preclinical‑to‑clinical translation expectations and distinguishes Repinotan from 5-HT1A agonists with positive clinical efficacy data (e.g., buspirone in anxiety).

clinical trial stroke translational failure

Recommended Research Applications for Repinotan Based on Quantitative Differentiation


Mechanistic Studies of 5-HT1A‑Mediated Neuroprotection Requiring High‑Affinity Tool Compounds

Repinotan's sub‑nanomolar affinity (Ki = 0.19–0.59 nM) makes it an ideal tool for isolating 5-HT1A‑dependent neuroprotective effects with minimal confounding from lower‑affinity interactions. Its high affinity permits robust target engagement at low concentrations, reducing off‑target contributions in in vitro neuronal cultures and in vivo dosing [1].

Delayed Intervention Stroke Models Leveraging Repinotan's Extended Therapeutic Window

Repinotan's demonstrated efficacy with a 5‑hour treatment delay (43–81% infarct reduction) supports its use in preclinical studies exploring late‑stage neuroprotection. This distinguishes it from other 5-HT1A agonists that lose efficacy with even short delays, enabling experiments that better mimic clinical stroke management timelines [1].

Chronic Oral Dosing Paradigms in CNS Disorders

Repinotan's oral activity and brain penetration facilitate long‑term administration in rodent models of chronic neurodegeneration or recovery. This overcomes the practical limitations of compounds with poor oral bioavailability (e.g., buspirone, 8-OH-DPAT) and enables sustained target engagement without repeated invasive dosing [2].

Translational Pharmacology Studies Integrating Preclinical Success and Clinical Failure Data

Repinotan serves as a unique reference compound for investigating the translational disconnect between robust preclinical neuroprotection and negative Phase IIb stroke outcomes. Its well‑characterized preclinical efficacy and clinical trial data provide a benchmark for validating translational models and biomarker strategies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Repinotan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.